5-(1-Hydroxypropyl)furan-2-carbaldehyde
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Overview
Description
5-(1-Hydroxypropyl)furan-2-carbaldehyde is an organic compound with the molecular formula C8H10O3 It is a derivative of furan, a heterocyclic aromatic compound, and features a hydroxypropyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxypropyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of furan-2-carbaldehyde with propylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the propylene oxide to the aldehyde group, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxypropyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxypropyl group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(1-Carboxypropyl)furan-2-carbaldehyde.
Reduction: 5-(1-Hydroxypropyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(1-Hydroxypropyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Hydroxypropyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypropyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Furfural: A related compound with an aldehyde group attached to the furan ring.
5-Hydroxymethylfurfural: Another furan derivative with a hydroxymethyl group.
2,5-Furandicarboxylic acid: A dicarboxylic acid derivative of furan.
Uniqueness
5-(1-Hydroxypropyl)furan-2-carbaldehyde is unique due to the presence of both a hydroxypropyl group and an aldehyde group on the furan ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
89114-47-6 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
5-(1-hydroxypropyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H10O3/c1-2-7(10)8-4-3-6(5-9)11-8/h3-5,7,10H,2H2,1H3 |
InChI Key |
MRKMPPFQAYYKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(O1)C=O)O |
Origin of Product |
United States |
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